N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide
Description
N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide (CAS: 676587-85-2) is an aromatic azo compound with the molecular formula C₁₅H₁₆N₄O and a molecular weight of 268.31 g/mol . Its structure features a central acetamide group linked to an aromatic ring substituted with an amino group and a diazenyl moiety bonded to a 4-methylphenyl group. The E-configuration of the diazenyl bond ensures planarity, which is critical for applications in dyes and materials science. This compound’s synthesis typically involves diazo coupling reactions, and its crystalline properties have been analyzed using X-ray diffraction techniques supported by software like SHELXS97 and SHELXL97 .
Properties
CAS No. |
676587-85-2 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[5-amino-2-[(4-methylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N4O/c1-10-3-6-13(7-4-10)18-19-14-8-5-12(16)9-15(14)17-11(2)20/h3-9H,16H2,1-2H3,(H,17,20) |
InChI Key |
SXIPEFSKWHENCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methylaniline. This involves treating 4-methylaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-amino-2-acetamidophenol in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of This compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The amino and acetamide groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide involves its interaction with molecular targets through its diazenyl group. The compound can form stable complexes with various substrates, leading to changes in their chemical and physical properties. The azo group can undergo reversible redox reactions, making it useful in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The pharmacological and industrial properties of azo-acetamides are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Pharmacological Activity
- Analgesic Derivatives : Sulfonamide-substituted acetamides (e.g., N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide) exhibit significant analgesic and anti-inflammatory activity, surpassing paracetamol in some models . In contrast, the target compound lacks sulfonamide groups, which may limit its direct pharmacological efficacy but positions it as a precursor for functionalization.
Research Findings and Data Tables
Computational and Experimental Data
- LogP Values : The target compound’s predicted LogP (~3.7, based on analogs in ) suggests moderate lipophilicity, suitable for dye applications but suboptimal for blood-brain barrier penetration in pharmaceuticals.
- Hydrogen Bonding : Intramolecular N–H···N bonds in diazenyl-acetamides () stabilize planar conformations, critical for π-π stacking in crystalline phases.
Biological Activity
N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a diazenyl group attached to a phenyl ring, which is known to influence its biological activity. The presence of amino and acetamide groups enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.
Antimicrobial Activity
Research has indicated that derivatives of diazenyl compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| Other Derivative A | 25 | Escherichia coli |
| Other Derivative B | 100 | Candida albicans |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus. Its efficacy is comparable to other synthesized derivatives, suggesting potential for further development in antimicrobial therapies.
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. Similar diazenyl compounds have shown promising results in inhibiting cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
In a study evaluating the cytotoxic effects of related compounds on cancer cell lines, this compound was tested against several cancer types:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : The compound exhibited an IC50 value of approximately 30 µM against MCF7 cells, indicating significant cytotoxicity.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF7 | 30 | Moderate |
| A549 | 45 | Moderate |
| HeLa | 60 | Low |
These findings suggest that while the compound shows potential as an anticancer agent, its effectiveness varies across different cell lines. Further optimization of the chemical structure may enhance its potency.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some diazenyl derivatives induce oxidative stress in cells, leading to apoptosis.
- Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cellular proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
